Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester
Overview
Description
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester is a chemical compound with the molecular formula C11H11ClO4. It is an ester derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the methylene hydrogens is substituted by a 3-chlorophenylmethyl group. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Esterification: Propanedioic acid reacts with methanol in the presence of sulfuric acid to form dimethyl propanedioate.
Substitution: The dimethyl propanedioate undergoes a substitution reaction with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The esterification and substitution reactions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The 3-chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Propanedioic acid and 3-chlorobenzyl alcohol.
Reduction: Dimethyl propanediol and 3-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Material Science: It is used in the preparation of polymers and other advanced materials.
Agriculture: The compound is investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can then participate in further reactions. The 3-chlorophenylmethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: An ester of malonic acid with similar reactivity.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Methyl malonate: A monoester of malonic acid.
Uniqueness
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester is unique due to the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical properties and reactivity compared to other esters of propanedioic acid. This substitution allows for specific applications in organic synthesis and the preparation of specialized compounds.
Properties
IUPAC Name |
dimethyl 2-[(3-chlorophenyl)methyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-16-11(14)10(12(15)17-2)7-8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQYEEPUSJRFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470841 | |
Record name | Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670748-74-0 | |
Record name | Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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